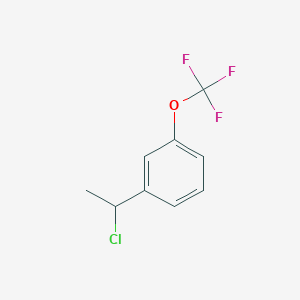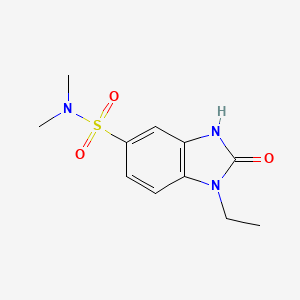
1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C9H8ClF3O and its molecular weight is 224.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Halogenation and Stability
- Controlled chlorination of trifluoromethoxybenzene, closely related to 1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene, produces various derivatives including mono-, di-, tri-, and tetrachloro derivatives. These derivatives exhibit good thermal stability at temperatures ranging from 200° to 250°C, indicating potential utility in high-temperature applications or processes (Herkes, 1977).
Electrophilic Trifluoromethylation
- Methyltrioxorhenium acts as a catalyst for the direct electrophilic trifluoromethylation of aromatic compounds using hypervalent iodine reagents. This method can be applied to a variety of aromatic and heteroaromatic compounds, producing products in up to 77% yield, which could include derivatives of this compound (Mejía & Togni, 2012).
Organic Synthesis Applications
- 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, a compound structurally related to this compound, serves as an important intermediate in organic synthesis. It can be used in pharmaceutical industry, pesticide preparation, and organic materials, highlighting the potential versatility of similar compounds (We, 2015).
Polymerization Catalysts
- Ionic trifluoromethanesulphonates (triflates), closely related to trifluoromethoxy compounds, have been studied for their ability to initiate polymerizations of ethylenic monomers. This suggests potential applications of this compound in polymer science and materials engineering (Souverain et al., 1980).
Synthesis of Organofluorine Compounds
- The synthesis of 2-, 3-, and 4-(trifluoromethoxy)phenyllithiums, which can be derivatized into a variety of new organofluorine compounds, demonstrates the utility of trifluoromethoxy derivatives in creating diverse organofluorine structures. This may extend to similar compounds like this compound (Castagnetti & Schlosser, 2001).
Generation of Arynes
- The generation of 1,2-dehydro-3- and -4-(trifluoromethoxy)benzene from bromo-(trifluoromethoxy)benzenes provides a route to synthesize naphthalene derivatives. This showcases the potential of trifluoromethoxy derivatives in complex organic synthesis processes (Schlosser & Castagnetti, 2001).
Propriétés
IUPAC Name |
1-(1-chloroethyl)-3-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c1-6(10)7-3-2-4-8(5-7)14-9(11,12)13/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDDHNGSXVJYLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B2401360.png)
![N-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2401362.png)
![1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2401363.png)

![1-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-1-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2401368.png)


![tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B2401375.png)


![N,N-dimethyl-3-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)aniline](/img/structure/B2401379.png)
![3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2401380.png)


